Chemo-Structural Analysis and Synthetic Utility of (2-Bromo-5-chlorophenyl)hydrazine
Chemo-Structural Analysis and Synthetic Utility of (2-Bromo-5-chlorophenyl)hydrazine
Executive Summary
(2-Bromo-5-chlorophenyl)hydrazine is a specialized aryl hydrazine intermediate used primarily in the synthesis of halogenated indoles and indazoles via the Fischer Indole Synthesis and related cyclization protocols. Its utility in drug discovery stems from the specific electronic and steric effects introduced by the 2-bromo and 5-chloro substituents, which modulate the lipophilicity and metabolic stability of the final pharmacophore.
This guide provides a comprehensive technical analysis of the compound, moving beyond simple molecular weight calculations to explore isotopic mass distribution, synthetic protocols, and mechanistic applications.
Part 1: Physicochemical Characterization[1]
Molecular Weight vs. Exact Mass
For researchers utilizing High-Resolution Mass Spectrometry (HRMS), relying solely on the average molecular weight is insufficient due to the unique isotopic signatures of bromine and chlorine.
| Property | Value | Context |
| Molecular Formula | Free base | |
| Average Mol.[1][2][3][4][5][6][7][8] Weight | 221.48 g/mol | Used for stoichiometric calculations (weighing reagents). |
| Monoisotopic Mass | 219.9403 Da | Used for HRMS identification (based on |
| CAS Number | 922552-53-2 | Free Base |
| CAS Number (HCl Salt) | 922510-89-2 | Hydrochloride salt (More stable storage form; MW |
Mass Spectral Isotopic Signature
The "Molecular Weight" of this compound is not a single peak in Mass Spectrometry.[9] The presence of Bromine (
-
M (220 Da): Contains
and . -
M+2 (222 Da): Contains (
) AND ( ). This is typically the base peak (highest intensity). -
M+4 (224 Da): Contains
and .
Technical Insight: When analyzing LC-MS data, do not look for a single peak at 221.5. Look for the characteristic "jagged" cluster starting at 220, peaking at 222, and trailing at 224.
Part 2: Synthetic Protocol
The most reliable synthesis of (2-Bromo-5-chlorophenyl)hydrazine involves the diazotization of 2-bromo-5-chloroaniline followed by reduction. The Stannous Chloride (
Reagents and Setup
-
Precursor: 2-Bromo-5-chloroaniline (1.0 eq)
-
Solvent: Conc. Hydrochloric Acid (
)[7] -
Diazotization: Sodium Nitrite (
, 1.1 eq) -
Reductant: Stannous Chloride Dihydrate (
, 2.5 eq)
Step-by-Step Methodology
-
Slurry Formation: In a 3-neck round bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-bromo-5-chloroaniline in concentrated
. Cool the mixture to using an ice/salt bath. -
Diazotization: Dropwise add an aqueous solution of
, maintaining the internal temperature below .-
Critical Checkpoint: The solution should become clear/yellowish. Test with starch-iodide paper; an immediate blue color confirms excess nitrous acid (successful diazotization).
-
-
Reduction: In a separate vessel, dissolve
in conc. and cool to . Transfer the cold diazonium salt solution into the stannous chloride solution slowly with vigorous stirring.-
Observation: A thick precipitate (the hydrazine hydrochloride salt) will form immediately.
-
-
Isolation: Stir for 1 hour at
, then allow to warm to room temperature. Filter the solid. -
Purification: Recrystallize the crude hydrochloride salt from ethanol/ether to obtain white/off-white needles.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the conversion of aniline precursor to hydrazine salt via diazonium intermediate.[5][7]
Part 3: Application in Heterocyclic Chemistry
The primary utility of (2-Bromo-5-chlorophenyl)hydrazine is in the Fischer Indole Synthesis . The ortho-bromine substituent is particularly valuable as it provides a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to functionalize the indole 7-position.
Fischer Indole Mechanism
The reaction involves the condensation of the hydrazine with a ketone (e.g., cyclohexanone) under acidic conditions (AcOH or
-
Hydrazone Formation: Acid-catalyzed condensation.[5]
-
Ene-Hydrazine Tautomerization: Isomerization to the ene-form.[4]
-
[3,3]-Sigmatropic Rearrangement: The rate-determining step. The N-N bond breaks, and a C-C bond forms between the aromatic ring and the vinyl position.
-
Cyclization & Aromatization: Elimination of ammonia (
) yields the indole.[4]
Mechanistic Pathway Diagram[4]
Figure 2: Mechanistic pathway of the Fischer Indole Synthesis utilizing (2-Bromo-5-chlorophenyl)hydrazine.[5]
Part 4: Safety & Handling (Self-Validating Protocol)
Hydrazines are potent reducing agents and suspected carcinogens.
-
Toxicity: Hydrazines can cause hemolysis and liver damage.
-
Stability: The free base is prone to oxidation in air (turning dark brown). Always store as the Hydrochloride salt in a desiccator at
. -
Deactivation: Spilled hydrazine should be treated with dilute hypochlorite (bleach) solution to oxidize it to nitrogen gas before disposal.
References
-
PubChem. (2025).[10][6] (2-Bromo-5-chlorophenyl)hydrazine Compound Summary. National Library of Medicine. [Link]
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on the mechanism and scope of the reaction).
-
Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. [Link]
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. [Link]
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- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (2-Bromo-5-chlorophenyl)hydrazine | C6H6BrClN2 | CID 58110901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 8. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]
